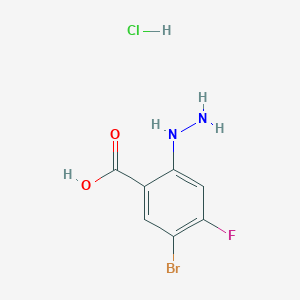
Ethyl 4-(1,1-difluoroethyl)picolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(1,1-difluoroethyl)picolinate is a chemical compound with the molecular formula C10H11F2NO2 It is an ester derivative of picolinic acid, where the ethyl group is attached to the carboxyl group and the 1,1-difluoroethyl group is attached to the 4-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1,1-difluoroethyl)picolinate typically involves the esterification of 4-(1,1-difluoroethyl)picolinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(1,1-difluoroethyl)picolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms in the 1,1-difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(1,1-difluoroethyl)picolinic acid, while reduction could produce 4-(1,1-difluoroethyl)picolinyl alcohol.
Aplicaciones Científicas De Investigación
Ethyl 4-(1,1-difluoroethyl)picolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ethyl 4-(1,1-difluoroethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 1,1-difluoroethyl group can enhance its binding affinity and selectivity for these targets, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparación Con Compuestos Similares
Ethyl 4-(1,1-difluoroethyl)picolinate can be compared with other similar compounds, such as:
Ethyl picolinate: Lacks the 1,1-difluoroethyl group, resulting in different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and applications.
4-(1,1-Difluoroethyl)picolinic acid: The carboxylic acid form of the compound, which has different solubility and reactivity compared to the ester.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C10H11F2NO2 |
|---|---|
Peso molecular |
215.20 g/mol |
Nombre IUPAC |
ethyl 4-(1,1-difluoroethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H11F2NO2/c1-3-15-9(14)8-6-7(4-5-13-8)10(2,11)12/h4-6H,3H2,1-2H3 |
Clave InChI |
DLRVHGARHHPPDO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC=CC(=C1)C(C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(8R)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13903634.png)
![tert-butyl ((1S,2S,5R)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate](/img/structure/B13903638.png)
![{[(4-Amino-2-methylpyrimidin-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B13903661.png)

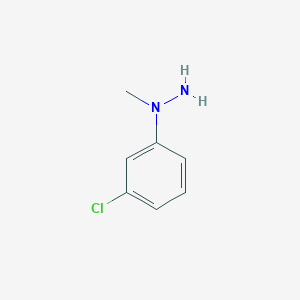
![[cis-1-Benzyl-2-(benzyloxymethyl)azetidin-3-YL]oxy-tert-butyl-dimethyl-silane](/img/structure/B13903684.png)
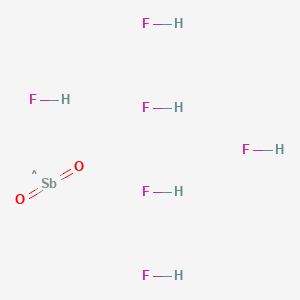
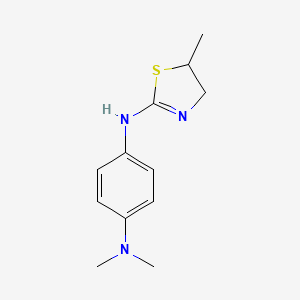
![3-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzoic acid](/img/structure/B13903703.png)
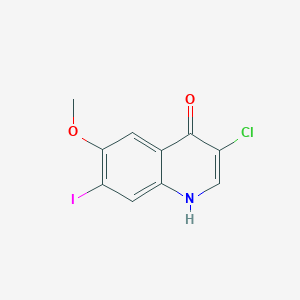
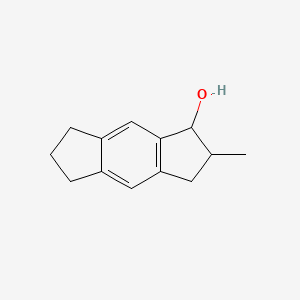

![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13903710.png)
